N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a hydrazide backbone conjugated to a 1,2,4-triazole ring via a sulfanyl bridge. Key structural elements include:
Properties
Molecular Formula |
C20H19Cl2N5O2S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-7-9-15(29-2)10-8-13)25-26-20(27)30-12-17(28)24-23-11-14-5-4-6-16(21)18(14)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChI Key |
WDIPZPWANGKYIE-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 2,3-dichlorobenzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their pharmacological properties. Research indicates that 1,2,4-triazoles exhibit a wide range of bioactivities including:
- Antifungal and Antibacterial Properties : Compounds similar to N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have shown significant antifungal and antibacterial activities. For instance, studies have demonstrated that triazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some derivatives of 1,2,4-triazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. Their mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Neuroprotective Effects : The neuroprotective potential of triazole compounds is being investigated for their ability to mitigate neurodegenerative diseases. They may act through antioxidant mechanisms or by modulating neurotransmitter systems .
Biological Activities
This compound has been evaluated for several biological activities:
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition at low concentrations .
- Anti-inflammatory Effects : Research suggests that triazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, protecting cells from oxidative stress .
Agricultural Applications
Due to its antifungal properties, this compound could be explored as a potential agrochemical. Its efficacy against plant pathogens could make it a candidate for use in crop protection strategies.
Material Science Applications
The unique structural properties of triazoles allow them to be utilized in material science. Their ability to form coordination complexes with metals opens avenues for their application in:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s bioactivity and physicochemical properties can be contextualized through comparison with similar derivatives (Table 1).
Table 1: Structural and Functional Comparison of Triazole-Based Hydrazides
Key Observations :
- Aryl Group Impact: Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in the target) enhance lipophilicity and may improve membrane permeability compared to electron-donating groups (e.g., 4-methoxyphenyl in VUAA-1) .
- Triazole Substituents :
Biological Activity
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound's molecular formula is CHClNOS, with a molecular weight of approximately 464.37 g/mol. Its structure features a triazole ring, which is known for its diverse biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : The compound has demonstrated promising anticancer effects in vitro against various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses both antibacterial and antifungal activities:
- Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like streptomycin .
- Antifungal Activity : The compound demonstrated potent antifungal effects against strains such as Candida albicans, making it a candidate for further development in antifungal therapies .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown anti-inflammatory activity. Studies indicate that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with other triazole derivatives was conducted. The following table summarizes key findings from recent studies:
| Compound Name | Anticancer IC (µM) | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{...} | 4.36 (HCT 116) | Effective | Potent |
| Triazole Derivative A | 10.5 | Moderate | Moderate |
| Triazole Derivative B | 8.0 | Effective | Weak |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human colon cancer (HCT 116) cells, the compound exhibited an IC value of 4.36 µM, indicating strong anticancer activity compared to doxorubicin .
- Neurological Disorders : Research into the inhibition of AChE suggests potential applications in treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .
Q & A
Basic: What are the standard synthetic methodologies for preparing this acetohydrazide derivative?
Answer:
The compound is synthesized via hydrazide formation through nucleophilic substitution. A typical protocol involves:
- Step 1: Reacting a precursor (e.g., methyl ester of a triazole-thioacetate) with hydrazine hydrate in ethanol under reflux for 4–6 hours .
- Step 2: Monitoring reaction progress via TLC (e.g., chloroform:methanol, 7:3) and isolating the product via ice-water precipitation .
- Step 3: Purification by recrystallization or column chromatography. Key intermediates (e.g., triazole-thioacetate) may require prior synthesis using Ullmann coupling or nucleophilic aromatic substitution .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). For example, Bayesian optimization has been shown to outperform trial-and-error approaches in similar hydrazide syntheses .
- Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in analogous diazomethane syntheses .
- In-situ Monitoring: Techniques like FTIR or HPLC track intermediate formation, enabling real-time adjustments .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR: Confirm the hydrazone (E)-configuration and substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- FTIR: Identify key functional groups (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can discrepancies in solubility or crystallinity data be resolved?
Answer:
- Cosolvent Screening: Use Hansen solubility parameters to identify optimal solvent mixtures (e.g., DMSO:water gradients) .
- Polymorph Studies: Employ XRD and DSC to characterize crystalline forms. For example, Hirshfeld surface analysis can reveal hydrogen-bonding patterns affecting solubility .
- Salt Formation: Modify counterions (e.g., HCl salt) to enhance stability, as seen in related hydrazide derivatives .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant: DPPH radical scavenging or FRAP assays .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can molecular docking elucidate mechanisms of action?
Answer:
- Target Selection: Prioritize receptors (e.g., cannabinoid receptors, EGFR) based on structural analogs .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation: Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values .
Basic: What stability studies are required under varying storage conditions?
Answer:
- Thermal Stability: TGA/DSC to assess decomposition temperatures (e.g., >150°C) .
- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Hydrolytic Stability: Test in buffers (pH 1–13) to identify labile functional groups (e.g., hydrazone linkage) .
Advanced: How can DFT calculations predict electronic properties?
Answer:
- Geometry Optimization: Use B3LYP/6-311++G(d,p) basis sets to model the ground-state structure .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 4 eV suggests high reactivity) .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for SAR studies .
Basic: What chromatographic methods are effective for purity analysis?
Answer:
- HPLC: C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10), UV detection at 254 nm .
- TLC: Silica gel GF254, chloroform:methanol (7:3) with ninhydrin visualization .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) .
- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interaction sites .
- Data Correlation: Apply multivariate analysis (e.g., PLS regression) to link structural features (logP, polar surface area) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
